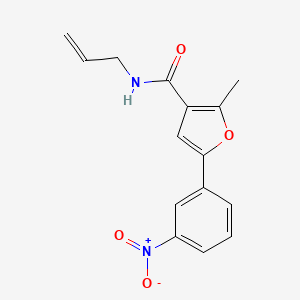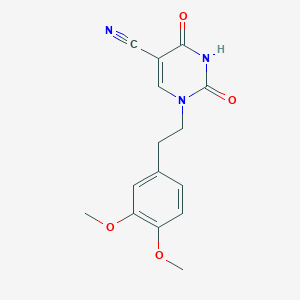![molecular formula C14H12ClNO B2859293 2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol CAS No. 1232818-85-7](/img/structure/B2859293.png)
2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.7 . It is used for research purposes .
Synthesis Analysis
The compound can be synthesized by the condensation reaction of 2-hydroxy-5-methylbenzaldehyde and 3-chloro-4-methylaniline . The reaction yields a compound that crystallizes in the monoclinic space group P21/c .Molecular Structure Analysis
The molecular structure of the compound shows that the 3-chlorobenzene ring is inclined to the phenol ring by 9.38 (11) degrees . The configuration about the C=N bond is E, and an intramolecular O—H N hydrogen bond forms an S(6) ring motif .Chemical Reactions Analysis
As a Schiff base, this compound contains the azomethine moiety (–RCH=N–R0) and is prepared by condensation reactions between amines and active carbonyl compounds . Schiff bases are employed as catalyst carriers, thermo-stable materials, metal–cation complexing agents, and in biological systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.7 and a molecular formula of C14H12ClNO . The density functional theory (DFT) optimized structure at the B3LYP/ 6–311 G(d,p) level is compared with the experimentally determined molecular structure and the HOMO–LUMO energy gap is provided .科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of Schiff base compounds derived from similar structures. For example, studies have detailed the synthesis, DFT (Density Functional Theory), Docking, and Fluorescence studies of Schiff base organic compounds, revealing their potential for fluorescence properties and theoretical absorption spectra predictions (Kusmariya & Mishra, 2015). Other works have synthesized and characterized compounds for their thermal and crystalline properties, offering insights into their stability and intermolecular interactions (Grivani et al., 2013; Tunç et al., 2009).
Theoretical and Computational Studies
Theoretical and computational studies have been conducted to understand the molecular structure and electronic properties of similar compounds. These studies utilize methods like DFT to predict geometrical parameters, chemical activities, and interactions with biological molecules (Demircioğlu, 2021).
Biological and Antimicrobial Activities
Some investigations have explored the biological and antimicrobial activities of Schiff bases and their derivatives. For instance, studies on substituted salicylaldimines have evaluated their antibacterial and antioxidant activities, suggesting potential applications in medical and environmental fields (Oloyede-Akinsulere et al., 2018).
Corrosion Inhibition
Research has also looked into the application of similar Schiff base compounds as corrosion inhibitors, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This indicates potential industrial applications in metal preservation and protection (Behpour et al., 2008).
作用機序
Safety and Hazards
将来の方向性
Schiff bases are important for their photochromic properties and have applications in various fields such as the measurement and control of radiation intensities in imaging systems, optical computers, electronics, optoelectronics, and photonics . The ongoing structural study of Schiff bases and their utilization in the synthesis of quinoxaline derivatives, fluorescence sensors, and non-linear optical properties suggest potential future directions .
特性
IUPAC Name |
2-[(4-chloro-3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIFGPYIVUHZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)



![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)




![1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2859231.png)

